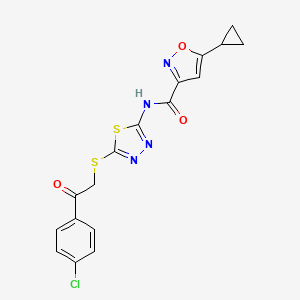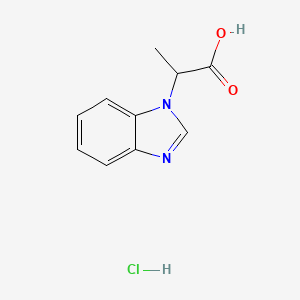
2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole, commonly known as DFTZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFTZ is a thiazole derivative, which is a heterocyclic compound containing both nitrogen and sulfur atoms in its ring structure. In
作用機序
The mechanism of action of DFTZ is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in cancer cells or bacteria. DFTZ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity. DFTZ has also been shown to disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
DFTZ has been shown to have various biochemical and physiological effects, depending on its application. In anticancer research, DFTZ has been shown to induce apoptosis, or programmed cell death, in cancer cells. DFTZ has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer. In antimicrobial research, DFTZ has been shown to disrupt the cell membrane of bacteria, leading to cell death. DFTZ has also been shown to inhibit the growth of biofilms, which are communities of bacteria that are resistant to antibiotics.
実験室実験の利点と制限
One advantage of DFTZ is its potential as a multifunctional compound, with applications in various fields. DFTZ is also relatively easy to synthesize, with a high yield under optimized conditions. However, one limitation of DFTZ is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications. DFTZ also requires further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
For research on DFTZ include investigating its potential applications in other fields, such as organic electronics and catalysis. Further studies are also needed to fully understand its mechanism of action and potential side effects. In addition, the development of DFTZ derivatives may lead to compounds with improved solubility and efficacy. The use of DFTZ in combination with other compounds may also lead to synergistic effects, improving its potential as a therapeutic agent.
合成法
The synthesis of DFTZ involves the reaction between 3,4-difluoroaniline and 2-hydroxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the thiazole ring. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
科学的研究の応用
DFTZ has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DFTZ has been investigated as an anticancer agent due to its ability to inhibit the growth of cancer cells. DFTZ has also been studied as an antimicrobial agent, showing promising results against various bacterial strains. In materials science, DFTZ has been explored for its potential use in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties. In analytical chemistry, DFTZ has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
2-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NOS/c16-11-6-5-9(7-12(11)17)15-18-13(8-20-15)10-3-1-2-4-14(10)19/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOROQIFOWSXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5-dimethylfuran-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2946949.png)






![Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate](/img/structure/B2946960.png)

![2-[2-Ethyl-4-(2-methoxy-phenyl)-2-methyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B2946965.png)

![2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2946968.png)

